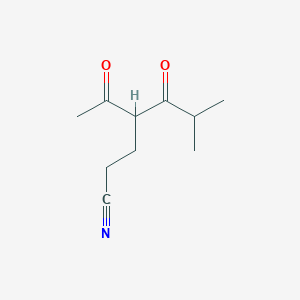
4-Acetyl-6-methyl-5-oxoheptanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl-6-methyl-5-oxoheptanenitrile is an organic compound with the molecular formula C10H15NO2 It is characterized by the presence of an acetyl group, a methyl group, a ketone group, and a nitrile group within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-6-methyl-5-oxoheptanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-acetyl-6-methyl-5-oxoheptanoic acid with a dehydrating agent such as thionyl chloride (SOCl2) to form the corresponding acid chloride. This intermediate is then reacted with sodium cyanide (NaCN) to yield the nitrile compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and environmental considerations. The use of efficient catalysts and optimized reaction conditions can enhance the overall efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetyl-6-methyl-5-oxoheptanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Acetyl-6-methyl-5-oxoheptanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Acetyl-6-methyl-5-oxoheptanenitrile involves its reactivity with various molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical pathways. The ketone and acetyl groups can also interact with enzymes and other proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Acetyl-5-oxohexanenitrile
- 6-Methyl-5-oxoheptanenitrile
- 4-Acetyl-6-methyl-5-oxohexanoic acid
Uniqueness
4-Acetyl-6-methyl-5-oxoheptanenitrile is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both a nitrile and a ketone group allows for diverse chemical transformations, making it a valuable compound in synthetic organic chemistry.
Propriétés
Numéro CAS |
90208-40-5 |
|---|---|
Formule moléculaire |
C10H15NO2 |
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
4-acetyl-6-methyl-5-oxoheptanenitrile |
InChI |
InChI=1S/C10H15NO2/c1-7(2)10(13)9(8(3)12)5-4-6-11/h7,9H,4-5H2,1-3H3 |
Clé InChI |
JWIBQUJNXZSOLE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)C(CCC#N)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-[Di(prop-2-en-1-yl)amino]ethyl}-7-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B14379659.png)
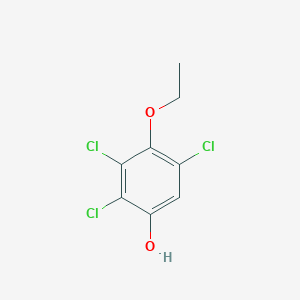
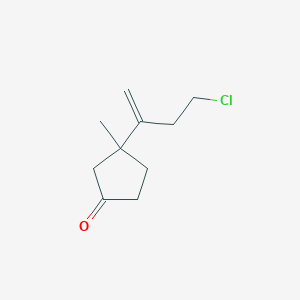
![Ethyl 2-[2-(2-nitrophenyl)ethenyl]benzoate](/img/structure/B14379680.png)
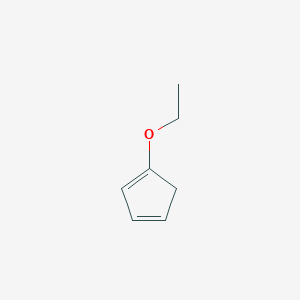
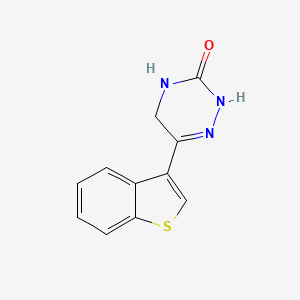
![1-[2-(Hexylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B14379693.png)
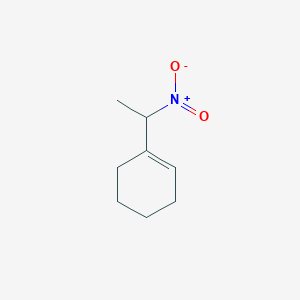
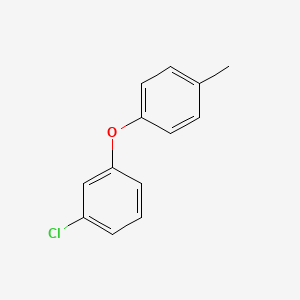
![4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzonitrile](/img/structure/B14379702.png)
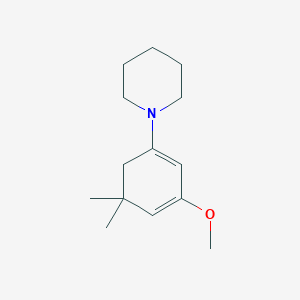

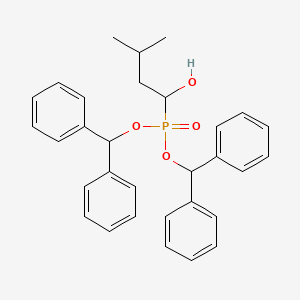
![2-{[(5H-Indeno[1,2-b]pyridin-5-yl)methyl]amino}ethan-1-ol](/img/structure/B14379725.png)
